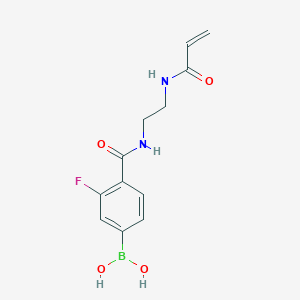

(4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid

Vue d'ensemble

Description

(4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid: is a boronic acid derivative with a complex molecular structure It contains a fluorophenyl group, an acrylamidoethyl group, and a boronic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid typically involves multiple steps, starting with the preparation of the fluorophenyl boronic acid. The acrylamidoethyl group is then introduced through a series of reactions, including amidation and esterification processes. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using reactors that can handle large volumes of reactants. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure the quality and yield of the final product. Purification steps, including recrystallization and chromatography, are employed to obtain the compound in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions

(4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid: can undergo various chemical reactions, including:

Oxidation: : The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: : The acrylamidoethyl group can be reduced to form amine derivatives.

Substitution: : The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide and sodium hypochlorite. The reactions are typically carried out in aqueous or organic solvents at room temperature.

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. These reactions are often performed in anhydrous conditions.

Substitution: : Nucleophiles such as amines or alcohols are used, and the reactions are usually conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

Boronic Esters: : Formed through the oxidation of the boronic acid group.

Amine Derivatives: : Resulting from the reduction of the acrylamidoethyl group.

Substituted Fluorophenyl Compounds: : Produced through nucleophilic substitution reactions.

Applications De Recherche Scientifique

(4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid: has several scientific research applications:

Chemistry: : It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: : The compound can be employed in the development of fluorescent probes for biological imaging and diagnostics.

Industry: : The compound is used in the production of advanced materials and coatings.

Mécanisme D'action

The mechanism by which (4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which allows it to modulate biological processes. The acrylamidoethyl group can interact with enzymes and receptors, influencing their activity.

Comparaison Avec Des Composés Similaires

(4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid: is unique due to its combination of functional groups. Similar compounds include:

3-Fluoro-4-(2-acrylamidoethylcarbamoyl)phenylboronic acid: : Similar structure but without the fluorine atom.

4-(2-Acrylamidoethylcarbamoyl)phenylboronic acid: : Lacks the fluorine atom and the fluorophenyl group.

3-Fluoro-4-(2-prop-2-enoylaminoethylcarbamoyl)phenylboronic acid: : Another name for the same compound, highlighting the acrylamidoethyl group.

Activité Biologique

(4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid, with the CAS number 1313712-90-1, is a boronic acid derivative that has garnered attention for its diverse biological applications. This compound features a complex structure composed of a fluorophenyl group, an acrylamidoethyl moiety, and a boronic acid functional group, which contributes to its unique properties in biochemical contexts.

- Molecular Formula: C₁₂H₁₄BFN₂O₄

- Molecular Weight: 280.06 g/mol

- PubChem CID: 89138009

The biological activity of this compound largely stems from its ability to form reversible covalent bonds with diols, such as glucose. This property is particularly significant in the development of glucose-responsive systems. The compound's boronic acid group interacts with glucose to form stable complexes, which can modulate the release of therapeutic agents in response to blood sugar levels.

Applications in Biomedicine

-

Glucose-responsive Drug Delivery Systems:

- This compound has been incorporated into microneedle patches designed for dual-hormone delivery (insulin and glucagon) in diabetes management. The patches utilize the glucose-borate complex formation to control the release rates of these hormones based on blood glucose levels, demonstrating effective glycemic regulation in diabetic models .

-

Fluorescent Probes:

- Due to its structural features, this compound serves as a building block for fluorescent probes used in biological imaging. These probes can provide real-time monitoring of glucose levels and other biomolecules in physiological environments .

- Antibacterial and Antioxidative Properties:

Study 1: Glucose-responsive Microneedle Patch

A study published in Nature Biomedical Engineering explored the efficacy of microneedle patches made from copolymers including this compound. The results demonstrated that these patches could mimic pancreatic hormone secretion, effectively managing blood glucose levels in diabetic mouse models .

Study 2: Antioxidative Hydrogels

Another investigation focused on the development of self-healing hydrogels containing this compound. The hydrogels were shown to accelerate wound healing processes in diabetic conditions by mitigating oxidative stress and providing antibacterial effects .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Features |

|---|---|---|

| 3-Fluoro-4-(2-acrylamidoethylcarbamoyl)phenylboronic acid | Lacks fluorine atom | Similar reactivity but reduced specificity for glucose |

| 4-(2-Acrylamidoethylcarbamoyl)phenylboronic acid | Lacks fluorine atom | Useful for general drug delivery without glucose responsiveness |

| 3-Fluoro-4-(2-prop-2-enoylaminoethylcarbamoyl)phenylboronic acid | Similar structure | Highlights the acrylamidoethyl group but varies in reactivity |

Propriétés

IUPAC Name |

[3-fluoro-4-[2-(prop-2-enoylamino)ethylcarbamoyl]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BFN2O4/c1-2-11(17)15-5-6-16-12(18)9-4-3-8(13(19)20)7-10(9)14/h2-4,7,19-20H,1,5-6H2,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VROCFBAGKYSGGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)NCCNC(=O)C=C)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BFN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.